molecular formula C10H11NO5 B1611678 Ethyl 2-methoxy-5-nitrobenzoate CAS No. 90923-08-3

Ethyl 2-methoxy-5-nitrobenzoate

Cat. No. B1611678
CAS RN: 90923-08-3
M. Wt: 225.2 g/mol
InChI Key: LLMJDYSVAYKBJC-UHFFFAOYSA-N
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Scientific Research Applications

Influence on Side-Chain Reactivity

A study by Iskander, Tewfik, and Wasif (1966) explored the effects of a nitro-group on the rates of alkaline hydrolysis of ethyl benzoate. Their findings indicated that a nitro-group in different positions significantly influences hydrolysis rates, which is relevant for understanding chemical reactivity in compounds like ethyl 2-methoxy-5-nitrobenzoate (Iskander, Tewfik, & Wasif, 1966).

Crystal Structure Analysis

Yeong et al. (2018) synthesized a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, and conducted a crystal structure study using single-crystal X-ray diffraction. This research contributes to understanding the crystal structures of related ethyl nitrobenzoate derivatives, which can have implications in materials science (Yeong, Chia, Quah, & Tan, 2018).

Cytotoxic Activity

Jasztold-Howorko et al. (2005) investigated compounds starting from a similar structure, examining their cytotoxic activity against cancer cell lines. This research is significant for understanding the potential biomedical applications of ethyl nitrobenzoate derivatives (Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005).

Inducing Chlorosis in Plants

Research by Dimmock (1967) showed that derivatives of nitrobenzoic acid, like ethyl 2-methoxy-5-nitrobenzoate, could induce chlorosis in plants. This finding is relevant for agricultural research, especially in understanding the effects of certain chemicals on plant growth and health (Dimmock, 1967).

Nonlinear Optical Properties

Nair et al. (2022) investigated the nonlinear optical properties of ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate. Their research is pivotal in exploring the potential of ethyl nitrobenzoate derivatives in photonic devices, offering insights into the material's suitability for applications in the field of photonics and optoelectronics (Nair et al., 2022).

Future Directions

The search results do not provide specific future directions for Ethyl 2-methoxy-5-nitrobenzoate. However, given its structural similarity to other compounds used in the synthesis of drugs, it may have potential applications in pharmaceutical research3.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

ethyl 2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMJDYSVAYKBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561140
Record name Ethyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxy-5-nitrobenzoate

CAS RN

90923-08-3
Record name Ethyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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